molecular formula C7H14O2 B7827397 4,4-Dimethylpentanoic acid CAS No. 95823-36-2

4,4-Dimethylpentanoic acid

Cat. No. B7827397
Key on ui cas rn: 95823-36-2
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

4,4-Dimethyl-2-pentenoic acid (343 g), methanol/tetrahydrofuran=3/1 (150 mL) and ethanol (1240 mL) were mixed. After an addition of 10 w/w % palladium on activated carbon (31 g) to the mixture, the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm). The 10 w/w % palladium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (354 g) as a crude product.
Quantity
343 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1240 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]=[CH:4][C:5]([OH:7])=[O:6].CO.O1CCCC1>[Pd].C(O)C>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
343 g
Type
reactant
Smiles
CC(C=CC(=O)O)(C)C
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O1CCCC1
Name
3/1
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
1240 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
31 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The 10 w/w % palladium on activated carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10.5 h
Name
Type
product
Smiles
CC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 354 g
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08604069B2

Procedure details

4,4-Dimethyl-2-pentenoic acid (343 g), methanol/tetrahydrofuran=3/1 (150 mL) and ethanol (1240 mL) were mixed. After an addition of 10 w/w % palladium on activated carbon (31 g) to the mixture, the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm). The 10 w/w % palladium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (354 g) as a crude product.
Quantity
343 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1240 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]=[CH:4][C:5]([OH:7])=[O:6].CO.O1CCCC1>[Pd].C(O)C>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
343 g
Type
reactant
Smiles
CC(C=CC(=O)O)(C)C
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O1CCCC1
Name
3/1
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
1240 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
31 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The 10 w/w % palladium on activated carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10.5 h
Name
Type
product
Smiles
CC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 354 g
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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